Welcome to the BenchChem Online Store!
molecular formula C11H7Cl2N3O2 B8667082 6-chloro-N-(2-chlorophenyl)-3-nitropyridin-2-amine

6-chloro-N-(2-chlorophenyl)-3-nitropyridin-2-amine

Cat. No. B8667082
M. Wt: 284.09 g/mol
InChI Key: IWBRWNNFXZYIPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08507473B2

Procedure details

2-Chloroaniline (1.32 mL, 10.4 mmol) was added to 2,6-dichloro-3-nitropyridine (1.00 g, 5.18 mmol) in ethanol (4 mL) and the solution was heated to 180° C. for 12 minutes under microwave irradiation in a heavy walled sealed tube. After cooling to room temperature, the resulting precipitate was collected by vacuum filtration, washed with cold ethanol and dried to give the title compound (0.8650 g). LCMS m/z=284.1 [M+H]+; 1H NMR (400 MHz, acetonitrile-d3) δ ppm 6.97 (d, J=8.6 Hz, 1H), 7.23 (td, J1=7.8 Hz, J2=1.6 Hz, 1H), 7.41 (td, J1=8.0 Hz, J2=1.5 Hz, 1H), 7.55 (dd, J1=8.0 Hz, J2=1.5 Hz, 1H), 8.20 (dd, J1=8.2 Hz, J2=1.50 Hz, 1H), 8.54 (d, J=8.6 Hz, 1H), 10.36 (broad s, 1H).
Quantity
1.32 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:8]=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].Cl[C:10]1[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=[C:12]([Cl:19])[N:11]=1>C(O)C>[Cl:19][C:12]1[N:11]=[C:10]([NH:4][C:3]2[CH:5]=[CH:6][CH:7]=[CH:8][C:2]=2[Cl:1])[C:15]([N+:16]([O-:18])=[O:17])=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
1.32 mL
Type
reactant
Smiles
ClC1=C(N)C=CC=C1
Name
Quantity
1 g
Type
reactant
Smiles
ClC1=NC(=CC=C1[N+](=O)[O-])Cl
Name
Quantity
4 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
FILTRATION
Type
FILTRATION
Details
the resulting precipitate was collected by vacuum filtration
WASH
Type
WASH
Details
washed with cold ethanol
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C(C(=N1)NC1=C(C=CC=C1)Cl)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 0.865 g
YIELD: CALCULATEDPERCENTYIELD 58.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.